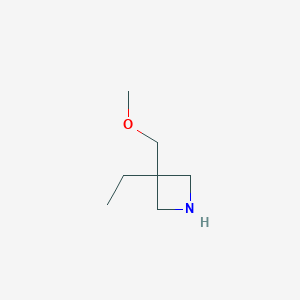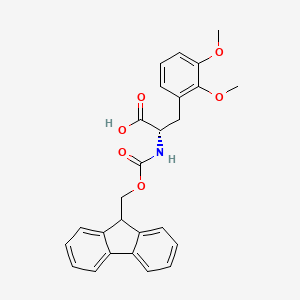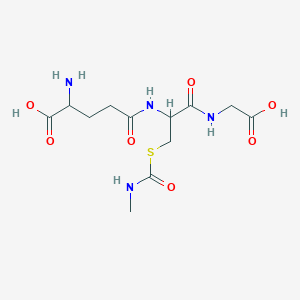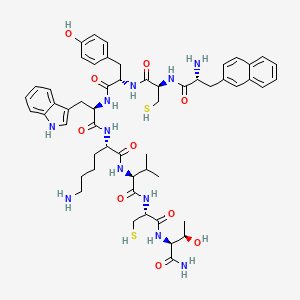![molecular formula C14H9N3 B12286012 1-(5-Ethynylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B12286012.png)
1-(5-Ethynylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Etinilpiridin-2-IL)-1H-pirrolo[2,3-C]piridina es un compuesto heterocíclico que presenta un anillo de piridina fusionado con una estructura de pirrolo[2,3-C]piridina. Este compuesto es de gran interés en el campo de la química medicinal debido a sus posibles actividades biológicas y aplicaciones en diversas áreas de investigación científica.
Métodos De Preparación
La síntesis de 1-(5-Etinilpiridin-2-IL)-1H-pirrolo[2,3-C]piridina generalmente implica reacciones orgánicas de múltiples pasos. Una ruta sintética común incluye los siguientes pasos:
Materiales de partida: La síntesis comienza con materiales de partida disponibles comercialmente, como 2-bromopiridina y 1H-pirrolo[2,3-C]piridina.
Acoplamiento de Sonogashira: El paso clave implica una reacción de acoplamiento de Sonogashira donde la 2-bromopiridina se acopla con un derivado etinílico en presencia de un catalizador de paladio y un co-catalizador de cobre.
Ciclización: El producto intermedio se cicla para formar la 1-(5-Etinilpiridin-2-IL)-1H-pirrolo[2,3-C]piridina deseada.
Análisis De Reacciones Químicas
1-(5-Etinilpiridin-2-IL)-1H-pirrolo[2,3-C]piridina experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando reactivos como el ácido m-cloroperbenzoico (m-CPBA) para formar derivados N-óxidos.
Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando catalizadores de hidrogenación para producir formas reducidas del compuesto.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen catalizadores de paladio para reacciones de acoplamiento, agentes oxidantes fuertes para la oxidación e hidrógeno gaseoso con catalizadores metálicos para la reducción. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados.
Aplicaciones Científicas De Investigación
1-(5-Etinilpiridin-2-IL)-1H-pirrolo[2,3-C]piridina tiene varias aplicaciones de investigación científica:
Química medicinal: El compuesto se investiga por su potencial como agente antimicrobiano, antiviral y anticancerígeno debido a su capacidad para interactuar con dianas biológicas.
Estudios biológicos: Se utiliza en estudios para comprender la interacción de compuestos heterocíclicos con proteínas y enzimas.
Investigación química: El compuesto sirve como bloque de construcción para la síntesis de moléculas más complejas con posibles propiedades terapéuticas.
Aplicaciones industriales: Aunque no está ampliamente documentado, el compuesto puede tener aplicaciones en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 1-(5-Etinilpiridin-2-IL)-1H-pirrolo[2,3-C]piridina implica su interacción con dianas moleculares como enzimas y receptores. La estructura del compuesto le permite unirse a sitios específicos en proteínas, inhibiendo potencialmente su función o alterando su actividad. Las vías involucradas en su mecanismo de acción incluyen la inhibición de la actividad enzimática, la interrupción de las interacciones proteína-proteína y la modulación de las vías de señalización.
Comparación Con Compuestos Similares
1-(5-Etinilpiridin-2-IL)-1H-pirrolo[2,3-C]piridina puede compararse con otros compuestos similares, como:
Pirido[2,3-d]pirimidin-5-ona: Este compuesto también presenta una estructura heterocíclica fusionada y es conocido por sus actividades biológicas, incluidas las propiedades antiproliferativas y antimicrobianas.
Derivados de piridina: Compuestos como las bases de Schiff de derivados de piridina exhiben una gama de bioactividades, que incluyen actividades antibacterianas, antivirales y anticancerígenas.
La singularidad de 1-(5-Etinilpiridin-2-IL)-1H-pirrolo[2,3-C]piridina radica en sus características estructurales específicas que permiten diversas modificaciones químicas y posibles actividades biológicas.
Propiedades
Fórmula molecular |
C14H9N3 |
|---|---|
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
1-(5-ethynylpyridin-2-yl)pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C14H9N3/c1-2-11-3-4-14(16-9-11)17-8-6-12-5-7-15-10-13(12)17/h1,3-10H |
Clave InChI |
DDQDUFTYIVPAMB-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CN=C(C=C1)N2C=CC3=C2C=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,3-dimethylbutan-2-yl)-6-[(3-fluorophenyl)methoxy]pyridine-3-carboxamide](/img/structure/B12285933.png)


![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12285960.png)

![2-[Fluoro(diphenyl)methyl]pyrrolidine](/img/structure/B12285964.png)
![3,4,5-Trihydroxy-6-[[3-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid](/img/structure/B12285968.png)
![3,4,5-trihydroxy-6-[6-[(4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12285970.png)
![3-O-[(tert-Butyldiphenylsilyl]-6-O-(D,L-1-Ethoxyethyl)-1,2](/img/structure/B12285971.png)
![2-Ethynylbicyclo[2.2.1]heptane](/img/structure/B12285979.png)
![17-ethynyl-3-methoxy-13-methyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B12285984.png)



